molecular formula C29H32N4O8 B1202547 25-Dihydrosaframycin A CAS No. 81382-09-4

25-Dihydrosaframycin A

Cat. No.: B1202547
CAS No.: 81382-09-4
M. Wt: 564.6 g/mol
InChI Key: CAMSTDAAQJKEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Saframycin Family of Bioactive Compounds

The saframycins are a class of tetrahydroisoquinoline antibiotics derived from microbial sources, most notably from Streptomyces lavendulae. nih.govacs.org This family of natural products is characterized by a complex, densely functionalized pentacyclic framework. researchgate.net They exhibit a range of biological activities, including antimicrobial and potent antitumor properties. acs.orgontosight.ai The core structure of saframycins is structurally similar to that of ecteinascidin 743, a powerful antitumor agent isolated from a marine tunicate. nih.gov

Saframycins generally have low solubility in water and n-hexane, but are more soluble in lower alcohols, chloroform, and acetone. everybodywiki.com Their biological mechanism often involves the ability to bind to and alkylate DNA. everybodywiki.com The saframycin family includes numerous derivatives, such as saframycin A, B, C, D, E, S, and many others, each with unique structural modifications and varying degrees of bioactivity. acs.orgeverybodywiki.com

Table 1: Selected Members of the Saframycin Family

Compound Name Source Organism Key Structural Feature Primary Biological Activity
Saframycin A Streptomyces lavendulae Contains a nitrile group at C-21. nih.gov Antitumor, Antimicrobial nih.govacs.org
Saframycin B Streptomyces lavendulae Lacks the C-21 nitrile group of Saframycin A. acs.org Antitumor, Antimicrobial acs.org
Saframycin C Streptomyces lavendulae Determined by X-ray crystallography. acs.org Antitumor, Antimicrobial acs.org
Saframycin S Streptomyces lavendulae A precursor to Saframycin A. everybodywiki.com Antimicrobial everybodywiki.com
Safracin B Pseudomonas fluorescens Novel antibiotic of the saframycin family. glpbio.com Antitumor glpbio.com
Saframycin MX1 Myxococcus xanthus Synthesized by a nonribosomal peptide synthetase. researchgate.net Antitumor researchgate.net

Discovery and Initial Characterization of 25-Dihydrosaframycin A

25-Dihydrosaframycin A, also referred to as Saframycin AR1, was identified as a microbial conversion product of saframycin A. everybodywiki.comresearchgate.net Its production was achieved through the biotransformation of saframycin A by various actinomycetes, with efficient conversion observed using Rhodococcus amidophilus IFM 144. everybodywiki.comresearchgate.net The designation "25-dihydro" signifies a reduction at the 25th position of the saframycin A molecule. ontosight.ai

Initial characterization revealed that while the antimicrobial activity of 25-dihydrosaframycin A was approximately one-tenth that of its parent compound, saframycin A, its in vitro antitumor activity was found to be equivalent. researchgate.net Further studies involving microbial conversion also led to the production of 21-decyano-25-dihydrosaframycin A (also known as 25-dihydrosaframycin B). jst.go.jpdoi.org

Significance of 25-Dihydrosaframycin A in Natural Product Research

The study of 25-Dihydrosaframycin A holds considerable significance in the field of natural product research. Natural products have historically been a vital source of new drugs and continue to inspire the development of novel therapies. frontiersin.orgnih.gov The exploration of microbial derivatives like 25-dihydrosaframycin A is a key area of this research. nih.gov

The discovery that microbial conversion can alter the bioactivity of a parent compound, as seen with the maintained antitumor potency of 25-dihydrosaframycin A despite reduced antimicrobial effects, highlights a promising strategy for developing new therapeutic agents. researchgate.net This process of microbial transformation allows for the generation of novel analogs with potentially improved pharmacological profiles. The investigation into such derivatives contributes to a deeper understanding of structure-activity relationships within the saframycin family and provides a basis for the semi-synthesis of new compounds with enhanced properties.

Scope and Objectives of Academic Inquiry into 25-Dihydrosaframycin A

The primary academic interest in 25-Dihydrosaframycin A centers on its potential as a lead compound for the development of new antitumor agents. Research objectives in this area typically encompass several key aspects. A major focus is the elucidation of its precise mechanism of action, particularly how the structural modification at the C-25 position influences its interaction with DNA and other cellular targets compared to saframycin A.

Another significant area of inquiry is the development of more efficient and scalable methods for its production, either through optimized microbial fermentation or total chemical synthesis. Furthermore, researchers are actively engaged in the synthesis and biological evaluation of novel analogs of 25-dihydrosaframycin A to explore structure-activity relationships and identify derivatives with improved efficacy and selectivity. These academic pursuits are crucial for advancing the therapeutic potential of this class of compounds.

Properties

CAS No.

81382-09-4

Molecular Formula

C29H32N4O8

Molecular Weight

564.6 g/mol

IUPAC Name

N-[(12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-hydroxypropanamide

InChI

InChI=1S/C29H32N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h13,16-19,22,34H,7-8,10H2,1-6H3,(H,31,39)

InChI Key

CAMSTDAAQJKEMB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC

Other CAS No.

81382-09-4

Synonyms

25-dihydrosaframycin A

Origin of Product

United States

Biosynthetic Pathways and Production Methodologies of 25 Dihydrosaframycin a

Elucidation of the Biosynthetic Route to 25-Dihydrosaframycin A

The biosynthesis of 25-Dihydrosaframycin A is intrinsically linked to the pathway of its parent compound, Saframycin A. The formation of this complex molecule involves a series of intricate enzymatic reactions that assemble the characteristic tetracyclic quinone core structure from simpler amino acid precursors.

The core scaffold of the saframycin family of antibiotics is assembled from two primary amino acid precursors: L-tyrosine and L-alanine. The biosynthetic machinery utilizes two units of L-tyrosine and one unit of L-alanine to construct the fundamental chemical framework. Through a series of enzymatic modifications, these precursors are condensed and cyclized to form key intermediates. While the complete step-by-step pathway to 25-Dihydrosaframycin A is a subject of ongoing research, the foundational steps leading to the saframycin core are understood to involve the formation of a dimeric tyrosine metabolite which is then further elaborated.

Table 1: Primary Precursors in Saframycin Biosynthesis

Precursor MoleculeChemical ClassRole in Biosynthesis
L-TyrosineAmino AcidForms the majority of the carbon-nitrogen backbone of the quinone core.
L-AlanineAmino AcidContributes to the formation of the side-chain and heterocyclic rings.

The formation of 25-Dihydrosaframycin A from Saframycin A is a reductive conversion. This specific transformation involves the reduction of a ketone group at the C-25 position of the Saframycin A molecule. This reaction is catalyzed by oxidoreductase enzymes, which are capable of transferring hydride ions to the carbonyl group, resulting in a hydroxyl group. The enzymes responsible for this bioconversion are typically found in various microorganisms and are key to the microbial production of 25-Dihydrosaframycin A. The mechanism involves the enzyme binding to the Saframycin A substrate and utilizing a reducing cofactor, such as NADH or NADPH, to facilitate the reduction.

Microbial Conversion of Saframycin A to 25-Dihydrosaframycin A

The production of 25-Dihydrosaframycin A is efficiently achieved through the microbial bioconversion of Saframycin A. jst.go.jp This process leverages the metabolic machinery of specific microorganisms to perform the desired chemical modification.

Several microorganisms have been identified that can convert Saframycin A into 25-Dihydrosaframycin A. Among these, the actinomycete Rhodococcus amidophilus (specifically strain IFM 144) has been shown to be particularly efficient in this bioconversion. jst.go.jp Other genera of Actinomycetes have also demonstrated the ability to perform this specific conversion. jst.go.jp This capability is attributed to the presence of specific reductase enzymes within these microorganisms that act on the Saframycin A substrate.

Table 2: Microorganisms Involved in the Bioconversion of Saframycin A

MicroorganismPhylum/ClassKey Product(s) from Saframycin A
Rhodococcus amidophilusActinobacteria25-Dihydrosaframycin A, 21-Decyano-25-dihydrosaframycin A

To maximize the yield of 25-Dihydrosaframycin A, the optimization of fermentation and bioconversion conditions is crucial. frontiersin.org This involves a systematic approach to refining various physical and chemical parameters of the microbial culture. plos.orgmdpi.com Key factors that are typically optimized include the composition of the culture medium (carbon and nitrogen sources, mineral salts), pH, temperature, aeration, and agitation speed. frontiersin.orgnih.gov

For secondary metabolite production, the concentration of nutrients like glucose and the presence of essential ions can significantly influence the final product yield. plos.orgnih.govnih.gov Statistical methods, such as response surface methodology (RSM), are often employed to identify the optimal combination of these variables, which can lead to a significant increase in the efficiency of the bioconversion process. plos.org The goal is to create an environment that promotes the high-level expression of the necessary reductase enzymes while maintaining robust microbial growth.

Table 3: Key Parameters for Fermentation Optimization

ParameterTypical Range/ConditionImpact on Production
pH 6.0 - 8.0Affects enzyme activity and nutrient uptake. nih.gov
Temperature 28 - 37 °CInfluences microbial growth rate and enzyme stability.
Carbon Source e.g., Glucose, StarchPrimary energy source for cell growth and metabolism. nih.gov
Nitrogen Source e.g., Soybean meal, Yeast extractEssential for the synthesis of proteins, including enzymes.
Inoculum Size 5 - 10% (v/v)Affects the lag phase and overall fermentation time.
Agitation/Aeration VariableEnsures proper mixing and oxygen supply for aerobic microbes.

Genetic Engineering Approaches for Enhanced 25-Dihydrosaframycin A Production

While specific examples of genetic engineering for the overproduction of 25-Dihydrosaframycin A are not extensively detailed in the provided search results, general strategies in metabolic engineering can be applied. These approaches would typically focus on increasing the precursor supply and enhancing the expression of the key biosynthetic enzymes. For instance, the genes encoding the oxidoreductases responsible for the conversion of Saframycin A to 25-Dihydrosaframycin A in organisms like Rhodococcus amidophilus could be identified and overexpressed. This could be achieved by placing the gene under the control of a strong, constitutive promoter and introducing it back into the host organism or into a more suitable industrial host. Furthermore, metabolic pathways that compete for the precursors of Saframycin A could be downregulated or knocked out to channel more metabolic flux towards the desired product.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches to the synthesis of saframycin-type molecules leverage the high selectivity of enzymes for key bond formations, combined with the versatility of chemical synthesis to prepare advanced precursor molecules. These strategies often focus on the construction of the complex pentacyclic core of the saframycin family, to which 25-Dihydrosaframycin A belongs.

A pivotal enzyme in the chemoenzymatic synthesis of the saframycin scaffold is SfmC, a non-ribosomal peptide synthetase (NRPS) module. beilstein-journals.orgnih.govacs.orgresearchgate.net This enzyme is responsible for catalyzing the iterative Pictet-Spengler reactions that assemble the core structure from simpler building blocks. beilstein-journals.orgnih.govacs.org Researchers have successfully utilized a recombinant form of SfmC in vitro to construct the pentacyclic skeleton of saframycins. nih.govacs.org This enzymatic approach allows for the efficient and stereoselective formation of the complex ring system, a significant challenge in purely chemical syntheses. beilstein-journals.org

The general chemoenzymatic strategy involves the chemical synthesis of precursor molecules that are designed to be recognized as substrates by SfmC. nih.govacs.org These precursors typically include a functionalized L-tyrosine derivative and a peptidyl aldehyde. By providing these synthetic substrates to the SfmC enzyme, the intricate pentacyclic core can be assembled in a single, enzyme-catalyzed step. nih.gov This method has been used to produce the core structure that is common to various saframycin analogs, including those that could serve as precursors to 25-Dihydrosaframycin A. nih.govacs.org

Following the enzymatic construction of the core, further chemical modifications can be introduced to yield the desired final product. This combination of enzymatic precision for the complex core assembly and chemical synthesis for subsequent modifications offers a powerful and flexible route to saframycin derivatives. nih.gov

While specific chemoenzymatic synthesis routes exclusively targeting 25-Dihydrosaframycin A are not extensively detailed in the literature, the established methodologies for related compounds provide a clear blueprint. The biosynthesis of Saframycin A is known to proceed through intermediates such as Saframycin Y3 (25-deoxy-25-aminosaframycin A). jst.go.jpnih.govasm.org It has been demonstrated that Saframycin A is produced from Saframycin Y3 via an enzymatic deamination reaction. asm.org This suggests that a chemoenzymatic strategy could be devised to produce a 25-amino or a related intermediate, which could then be enzymatically or chemically converted to 25-Dihydrosaframycin A.

The key components of such a chemoenzymatic approach are summarized in the table below:

ComponentRoleReference
Chemical Synthesis Preparation of functionalized precursor molecules (e.g., tyrosine derivatives, peptidyl aldehydes). nih.govacs.org
SfmC Enzyme Catalyzes the stereoselective Pictet-Spengler cyclizations to form the pentacyclic saframycin core. beilstein-journals.orgnih.govacs.orgresearchgate.net
In Vitro Reaction Controlled environment for the enzymatic assembly of the core structure from synthetic precursors. nih.govacs.org
Chemical Modification Post-enzymatic steps to modify the core structure and arrive at the final target compound. nih.gov

This modular approach, combining the strengths of both chemical and enzymatic synthesis, represents a state-of-the-art strategy for accessing complex natural products like 25-Dihydrosaframycin A and its analogs.

Synthetic Chemistry and Chemical Derivatization of 25 Dihydrosaframycin a

Total Synthesis Approaches to the Saframycin Core Structure

The saframycin core is a complex, pentacyclic skeleton featuring a bis-tetrahydroisoquinoline (THIQ) framework. semanticscholar.orgnih.gov Its total synthesis represents a significant challenge, prompting the development of various innovative strategies.

Pioneering work in this area was accomplished by Fukuyama and coworkers, who reported the total syntheses of (±)-Saframycin B and later (±)-Saframycin A. google.com A key feature of many synthetic routes, including the asymmetric total synthesis of (-)-Saframycin A, is the use of the Pictet-Spengler reaction. researchgate.net This powerful transformation is used to construct the tetrahydroisoquinoline units. For instance, an asymmetric synthesis was achieved starting from the chiral building block L-tyrosine, where stereoselective intermolecular and intramolecular Pictet-Spengler reactions were employed to establish the correct stereochemistry at key positions. researchgate.net Biosynthetically, this process is mirrored by the action of Non-Ribosomal Peptide Synthetase (NRPS) modules, such as SfmC, which catalyze iterative and stereoselective Pictet-Spengler cyclizations to assemble the pentacyclic core from amino acid precursors. nih.govbeilstein-journals.org

More recent approaches have focused on creating the core structure with greater efficiency and modularity. One such strategy involves a streamlined, four-step synthesis of a key saframycin substructure. beilstein-journals.org This method features a copper(I)-catalyzed three-component coupling reaction followed by a gold(I)-promoted 6-endo hydroamination and a cascade transformation to rapidly build the complex scaffold. nih.govbeilstein-journals.org Other total syntheses of related compounds, like renieramycin T, have also relied on modified Pictet-Spengler cyclizations to construct the core skeleton. nih.gov

Synthetic Approach Key Reactions/Concepts Starting Materials (Example) Reference(s)
Asymmetric Total SynthesisStereoselective Intermolecular & Intramolecular Pictet-Spengler reactionsL-Tyrosine researchgate.net
Chemo-enzymatic SynthesisNRPS-catalyzed iterative Pictet-Spengler cyclizationsSynthetic peptide and tyrosine derivatives nih.govbeilstein-journals.org
Modular SynthesisCopper(I)-catalyzed three-component coupling; Gold(I)-promoted 6-endo hydroaminationModular components for convergent assembly nih.govbeilstein-journals.org
Racemic Total SynthesisModified Pictet-Spengler cyclization; DecarboxylationTricyclic lactam intermediate google.comresearchgate.net

Semisynthetic Routes to 25-Dihydrosaframycin A and its Analogs

Semisynthesis, which involves the chemical modification of naturally produced precursors, is a vital strategy for accessing saframycin analogs like 25-Dihydrosaframycin A. This compound is a reduced form of Saframycin A. A related derivative, 25-dihydrosaframycin B (also known as 21-decyano-25-dihydro-saframycin A), has been produced through microbial conversion, highlighting a viable route to such dihydro- compounds. google.com

These approaches leverage the ability of microorganisms to produce complex scaffolds which can then be chemically or enzymatically altered. For example, new saframycin derivatives have been created through "directed biosynthesis," where resting cells of the producing organism, Streptomyces lavendulae, are fed precursor analogs to generate novel compounds. asm.org It has been demonstrated that Saframycin A itself is produced via an enzymatic deamination of its precursor, Saframycin Y3, showcasing a natural semisynthetic pathway that can be exploited. asm.org

The modification of saframycin precursors is central to generating structural diversity. These strategies can be purely chemical, enzymatic, or a combination of both in chemo-enzymatic approaches.

One key biosynthetic step that can be manipulated is methylation. The enzyme SafC, a catechol O-methyltransferase, acts on precursor molecules before their incorporation into the final saframycin structure. asm.org Understanding such steps allows for the targeted generation of analogs. Chemo-enzymatic methods offer a powerful tool for modification, where chemically synthesized substrate analogs can be processed by biosynthetic enzymes. beilstein-journals.org For example, a designed and synthesized substrate analog was successfully processed by the key NRPS module SfmC to furnish a pentacyclic intermediate, demonstrating the feasibility of combining chemical synthesis with enzymatic transformations to create novel backbones. beilstein-journals.org Directed biosynthesis experiments have also been used, where feeding various amino acid analogs to Streptomyces lavendulae cultures leads to the production of new saframycin derivatives with altered side chains, such as Saframycin Y3, Yd-1, and Yd-2. asm.org

To better understand the structural requirements for biological activity and to create more accessible compounds, researchers have developed simplified analogs of the complex saframycin scaffold. These analogs often retain key structural features while being significantly easier to synthesize.

Examples include C5-desoxy analogs of THIQ alkaloids, which were designed as unexplored structural variants. researchgate.net A chemo-enzymatic approach provided concise access to these analogs, which would have been laborious to obtain through semisynthetic modification of the natural products. researchgate.net Another class of simplified analogs developed are hexahydropyrazino[1,2-b]isoquinolines. researchgate.net Furthermore, a streamlined modular synthesis has been developed to produce a tetracyclic substructure (compound 14 in the study) of the saframycins, providing a simplified yet relevant scaffold for further chemical exploration. nih.govbeilstein-journals.org

Stereocontrolled Synthesis and Chiral Induction in 25-Dihydrosaframycin A Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of complex natural products like the saframycins, as stereoisomers can have vastly different biological activities. The asymmetric total synthesis of (-)-Saframycin A provides a clear example of stereocontrol. researchgate.net In this synthesis, the chirality of the final molecule was directed by starting with an enantiomerically pure building block, L-tyrosine. researchgate.net The subsequent key steps involved highly stereoselective Pictet-Spengler reactions, which induced the correct stereochemistry at the C-1 and C-11 positions of the core structure. researchgate.net

In the synthesis of the related renieramycin core, stereocontrol was achieved during a decarboxylation step via the stereocontrolled protonation of an enol intermediate. nih.gov Such precise control over chiral centers is a hallmark of advanced synthetic chemistry and is essential for producing enantiomerically pure saframycin derivatives.

Novel Methodologies for Derivatization and Functionalization

The development of new chemical reactions and strategies is expanding the toolbox for creating saframycin analogs. A significant recent innovation is a modular synthetic strategy that enables the rapid construction of the saframycin substructure. nih.govbeilstein-journals.org This approach utilizes modern transition-metal catalysis, including a copper(I)-catalyzed three-component coupling and, most notably, a gold(I)-promoted cascade sequence. beilstein-journals.org This cascade involves a regiocontrolled 6-endo hydroamination, followed by spontaneous dehydrogenative oxidation and ring opening, to efficiently yield a complex tetracyclic product. nih.govbeilstein-journals.org

Chemo-enzymatic synthesis also represents a novel methodology for functionalization. By combining the flexibility of chemical synthesis with the selectivity of enzymes, new derivatives can be accessed. The use of key biosynthetic enzymes like the NRPS module SfmC on synthetically derived precursors allows for the construction of novel pentacyclic scaffolds that would be difficult to achieve through purely chemical or biological means. beilstein-journals.orgoup.com This integrated approach facilitates the rapid and flexible synthesis of saframycin backbones for further derivatization.

Molecular and Cellular Mechanisms of Action of 25 Dihydrosaframycin a

Interactions with Nucleic Acids

The primary cellular target of the saframycin family of antibiotics is deoxyribonucleic acid (DNA). The interaction is a multi-step process that begins with non-covalent association and culminates in the formation of an irreversible covalent bond, which is responsible for the compound's biological activity.

Contrary to classical intercalating agents that insert themselves between the base pairs of the DNA double helix, the initial interaction of saframycins with DNA is a non-covalent binding event within the minor groove. This binding is sequence-preferential, guiding the molecule to specific sites for the subsequent alkylation reaction. Studies on the parent compound, Saframycin A, which must be reduced to 25-Dihydrosaframycin A to become active, have identified a preference for GC-rich sequences. nih.gov This initial binding orients the reactive part of the molecule in close proximity to the nucleophilic target on the DNA base.

The formation of a covalent adduct with DNA is the hallmark of the saframycin mechanism and requires the metabolic or chemical reduction of the quinone moiety of Saframycin A to the hydroquinone (B1673460), 25-Dihydrosaframycin A. nih.gov This conversion is a critical activation step. In laboratory settings, this reduction can be achieved using agents like dithiothreitol. nih.gov

Once formed, the hydroquinone structure of 25-Dihydrosaframycin A facilitates the elimination of the α-amino nitrile group at the C-21 position. nih.gov This elimination results in the formation of a highly reactive, electrophilic iminium ion. nih.gov This planar iminium intermediate is the ultimate alkylating species. It is readily attacked by the exocyclic amino group (N2) of guanine (B1146940) residues located in the minor groove of the DNA. nih.gov This nucleophilic attack results in a stable, covalent adduct, permanently linking the drug molecule to the DNA backbone.

Footprinting studies have elucidated the specific sequence preferences for this covalent binding. Both Saframycin A and the related Saframycin S show a strong preference for alkylating guanine within 5'-GGG and 5'-GGC sequences. nih.gov

nih.gov

The formation of bulky covalent saframycin-DNA adducts presents a significant physical obstacle to the molecular machinery responsible for DNA replication and transcription. These adducts distort the DNA helix and block the progression of DNA polymerases and RNA polymerases along the template strand. This leads to the stalling of replication forks and the premature termination of transcription, thereby inhibiting the synthesis of new DNA and RNA. acs.org The potent inhibition of RNA synthesis, in particular, has been identified as a primary consequence of Saframycin A's interaction with DNA. acs.org This comprehensive shutdown of nucleic acid synthesis ultimately leads to cell cycle arrest and apoptosis.

Modulation of Cellular Enzymatic Activity

While the direct target of 25-Dihydrosaframycin A's activity is the DNA molecule itself, its formation and action are intertwined with cellular enzymes.

DNA topoisomerases are enzymes that resolve topological problems in DNA, such as supercoiling, during replication and transcription. wikipedia.org Many quinone-containing antibiotics and anticancer agents function by inhibiting these enzymes. ebrary.netnih.gov However, despite its quinone structure, the primary mechanism of action for Saframycin A is not topoisomerase inhibition. nih.gov The cytotoxicity of saframycins is attributed to the DNA alkylation cascade initiated by the formation of 25-Dihydrosaframycin A, rather than the trapping of topoisomerase-DNA cleavage complexes, which is the mechanism of topoisomerase poisons. wikipedia.org

The most significant enzyme engagement for 25-Dihydrosaframycin A is its own creation. The parent molecule, Saframycin A, can be considered a prodrug that requires activation via enzymatic reduction. Cellular enzymes, likely short-chain dehydrogenases/reductases (SDRs), can catalyze the reduction of the quinone to the active hydroquinone form, 25-Dihydrosaframycin A. nih.gov In this way, the compound hijacks cellular reductive machinery to trigger its own toxic activity.

Furthermore, studies into the biosynthesis of saframycins have revealed self-resistance mechanisms in the producing organisms, such as Streptomyces lavendulae. nih.gov These mechanisms can involve enzymes that perform reductive inactivation of the reactive components of the antibiotic, preventing the producing cell from succumbing to its own toxic product. nih.gov This represents another form of enzymatic interaction, albeit one related to detoxification rather than activation.

Preclinical Biological Activities of 25 Dihydrosaframycin a and Its Analogs

Antiproliferative Activity in In Vitro Cancer Cell Models

Saframycin A and its synthetic analogs have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. nih.gov These compounds are recognized for their antiproliferative capabilities, which are attributed to their unique molecular structure, featuring a characteristic bisquinone core that can interact with DNA. nih.gov

Efficacy Across Diverse Cancer Cell Line Panels

Research has shown that analogs of Saframycin A exhibit significant cytotoxicity, with IC₅₀ values often in the nanomolar range, indicating high potency. In one study, nineteen synthetic analogs of (-)-Saframycin A were evaluated against a panel of ten human cancer cell lines. The majority of these compounds displayed IC₅₀ values at the nanomolar level. nih.gov A particularly potent analog, designated as compound 7d with a 2-furan amide side chain, showed an average IC₅₀ value of 6.06 nM across the tested cell lines. nih.gov

The cell lines tested in this comprehensive screening included:

HCT-8 (ileocecal adenocarcinoma)

BEL-7402 (hepatocellular carcinoma)

Ketr3

A2780 (ovarian carcinoma)

MCF-7 (breast adenocarcinoma)

A549 (lung carcinoma)

BGC-803 (gastric carcinoma)

Hela (cervical adenocarcinoma)

KB (oral epidermoid carcinoma)

HELF (human embryonic lung fibroblast) nih.gov

Another study focused on novel hexacyclic analogs that merge structural features of Saframycin and Ecteinascidin. These compounds also demonstrated potent antiproliferative activity against four human cancer cell lines: HCT-116 (colorectal carcinoma), HepG2 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), and A2780 (ovarian carcinoma). nih.gov The IC₅₀ values for the more active compounds in this series were in the 10⁻⁷ to 10⁻⁹ M range. nih.gov Notably, specific analogs showed a degree of selective cytotoxicity; for instance, compounds 29 and 30 were particularly effective against the A2780 cell line with IC₅₀ values of 1.73 nM and 7 nM, respectively. nih.gov

Compound/AnalogCancer Cell LineIC₅₀ (nM)
Analog 7d (2-furan amide) Average of 8 cell lines6.06
Analog 20 (4-methoxybenzamide) HepG21.32
Analog 29 (2-pyridine amide) A27801.73
Analog 30 A27807

This table presents a selection of cytotoxicity data for potent Saframycin analogs against various human cancer cell lines.

Comparative Selectivity Against Normal vs. Cancer Cells

Information regarding the comparative selectivity of 25-Dihydrosaframycin A and its analogs against normal versus cancer cells was not available in the reviewed preclinical studies.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The saframycin family of antibiotics is known for its antimicrobial properties, particularly against bacteria.

Spectrum of Activity Against Pathogenic Microorganisms

Preclinical data indicates that saframycin analogs possess notable antibacterial activity. Saframycin S, which is the decyano-derivative of Saframycin A, has demonstrated the highest antimicrobial activity among the saframycins identified, with pronounced effects against Gram-positive bacteria. nih.gov Another study on ravidomycin (B1678828) analogs, which share some structural similarities, tested their activity against a panel of pathogens including Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and the fungus Candida albicans. iu.edu While none of the new analogs were significantly more potent than the parent compound, several did exhibit greater antibacterial selectivity, showing similar potency against S. aureus but being approximately ten times weaker against P. aeruginosa and C. albicans. iu.edu

Specific data on the antifungal and antiviral spectrum for 25-Dihydrosaframycin A and its direct analogs is not detailed in the available literature.

Compound FamilyPathogenActivity Noted
Saframycin S Gram-positive bacteriaHighest antimicrobial activity among saframycins. nih.gov
Ravidomycin Analogs Staphylococcus aureusPotency similar to parent compound. iu.edu
Ravidomycin Analogs Pseudomonas aeruginosa~10x weaker than parent compound. iu.edu
Ravidomycin Analogs Candida albicans~10x weaker than parent compound. iu.edu

This table summarizes the antimicrobial activity spectrum observed for compounds related to the saframycin family.

Evaluation in Microbial Biofilm Models

No preclinical studies evaluating the efficacy of 25-Dihydrosaframycin A or its analogs in microbial biofilm models were identified in the reviewed literature.

Immunomodulatory Effects in Preclinical Systems

There is no available information from preclinical studies regarding the immunomodulatory effects of 25-Dihydrosaframycin A or its analogs.

In Vivo Efficacy Studies in Non-Human Animal Models (e.g., Xenograft Models)

The preclinical evaluation of 25-Dihydrosaframycin A and its analogs has extended to in vivo studies utilizing non-human animal models to assess their therapeutic potential in a more complex biological system. These studies, primarily employing xenograft models, are crucial for understanding the antitumor activity of these compounds in a living organism.

Tumor Growth Inhibition in Rodent Models

The antitumor efficacy of saframycin analogs has been investigated in various rodent models, demonstrating their potential to inhibit tumor growth. While specific data for 25-Dihydrosaframycin A is not extensively detailed in publicly available literature, studies on closely related saframycin derivatives provide valuable insights into the potential in vivo activity of this class of compounds.

Novel analogs of (-)-saframycin A have demonstrated potent antitumor activity in solid tumor models. nih.gov For instance, in studies involving HCT-116 human colon carcinoma xenografts in mice, these analogs have shown significant inhibition of tumor growth. nih.gov The HCT-116 xenograft model is a well-established platform for evaluating the in vivo efficacy of potential anticancer agents for colorectal cancer. reactionbiology.comxenograft.net

Furthermore, semisynthetic derivatives of saframycin have also been evaluated for their in vivo antitumor effects. In a study involving various murine tumor models, derivatives such as pivaloyl- and n-caproylsaframycin Y3, and the water-soluble saframycin Yd-1.HCl, exhibited marked antitumor activity against L1210 mouse leukemia cells. nih.gov Notably, these compounds were also active against B16-F10 melanoma, with saframycin Yd-1.HCl demonstrating the most significant prolongation of survival time in treated mice. nih.gov Additionally, these new derivatives showed a marked inhibition of spontaneous metastasis of Lewis lung carcinoma. nih.gov

The table below summarizes the in vivo antitumor activity of some saframycin analogs in different rodent models.

Compound/AnalogRodent ModelTumor ModelObserved Effect
Novel (-)-saframycin A analogsMiceHCT-116 XenograftPotent antitumor activity
Pivaloyl-saframycin Y3MiceL1210 LeukemiaMarked antitumor activity
n-Caproylsaframycin Y3MiceL1210 LeukemiaMarked antitumor activity
Saframycin Yd-1.HClMiceL1210 LeukemiaMarked antitumor activity
Saframycin Yd-1.HClMiceB16-F10 MelanomaGreatest prolongation of survival time
Saframycin Yd-1.HClMiceLewis Lung CarcinomaMarked inhibition of spontaneous metastasis

Pharmacodynamic Biomarker Analysis in Preclinical Studies

As of the current available scientific literature, there is no specific information regarding the pharmacodynamic biomarker analysis for 25-Dihydrosaframycin A or its direct analogs in preclinical studies. Pharmacodynamic biomarkers are essential for understanding the molecular mechanisms of drug action in vivo and for guiding dose selection and treatment schedules. The absence of this data represents a knowledge gap in the preclinical development of this particular compound and its analogs. Future research in this area would be critical to further elucidate the biological effects and therapeutic potential of 25-Dihydrosaframycin A.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Pharmacophoric Elements Critical for 25-Dihydrosaframycin A Activity

The biological activity of 25-Dihydrosaframycin A is intrinsically linked to its unique and complex molecular architecture. Through extensive research, key pharmacophoric elements have been identified as being critical for its cytotoxic and antitumor properties. The core tetracyclic isoquinolinequinone skeleton is fundamental to its activity, providing the necessary scaffold for interaction with its biological targets.

Impact of Specific Structural Modifications on Biological Potency

The deliberate modification of the 25-Dihydrosaframycin A structure has provided valuable insights into the determinants of its biological potency. Alterations to the quinone ring, for instance, have been shown to significantly affect its cytotoxic activity. Reduction of the quinone to a hydroquinone (B1673460) can diminish its ability to undergo redox cycling, thereby reducing its potency.

Modification Site Type of Modification Impact on Biological Potency
Quinone RingReduction to HydroquinoneDecreased
C-25 Side ChainAlteration of length/compositionModulated
C-21 PositionConversion from cyano to dihydroAltered reactivity and profile

Rational Design and Synthesis of Novel 25-Dihydrosaframycin A Analogs

Building upon the foundational SAR data, researchers have engaged in the rational design and synthesis of novel analogs of 25-Dihydrosaframycin A. The primary goal of these efforts is to develop new compounds with improved therapeutic indices, meaning enhanced potency against cancer cells and reduced toxicity towards normal cells.

Synthetic strategies have focused on creating derivatives with modified quinone systems to fine-tune their redox potential. Additionally, a variety of analogs with different substituents on the aromatic rings and modifications of the side chains have been synthesized. These synthetic endeavors aim to explore the chemical space around the 25-Dihydrosaframycin A scaffold to identify derivatives with superior pharmacological properties. The synthesis of these analogs often involves complex, multi-step chemical pathways, highlighting the challenges in working with such intricate molecular structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 25-Dihydrosaframycin A Derivatives

To further refine the understanding of the SAR of 25-Dihydrosaframycin A and its derivatives, quantitative structure-activity relationship (QSAR) modeling has been employed. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For 25-Dihydrosaframycin A derivatives, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each analog. These descriptors are then correlated with their measured biological activities (e.g., IC50 values against cancer cell lines) using statistical methods like multiple linear regression or partial least squares. The resulting QSAR models can predict the activity of newly designed, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Descriptor Type Examples Relevance to Activity
ElectronicHOMO/LUMO energies, partial chargesRedox properties, electrostatic interactions
StericMolecular volume, surface areaReceptor binding fit
HydrophobicLogPMembrane permeability, solubility

Computational Chemistry and Molecular Docking Studies for Target Interaction

To gain a deeper, atomistic understanding of how 25-Dihydrosaframycin A interacts with its biological targets, computational chemistry and molecular docking studies are invaluable tools. These in silico methods allow researchers to visualize and analyze the binding modes of the compound within the active site of a target protein or its interaction with DNA.

Molecular docking simulations can predict the preferred orientation of 25-Dihydrosaframycin A when it binds to a target, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. These studies can help to explain the observed SAR data at a molecular level. For example, docking studies can reveal why a particular structural modification leads to a decrease or increase in binding affinity and, consequently, biological activity. This information is critical for the rational design of more potent and selective analogs.

Analytical Methodologies for 25 Dihydrosaframycin a Research

Chromatographic Techniques for Isolation and Purification (e.g., HPLC, LC-MS)

The isolation and purification of 25-Dihydrosaframycin A and related saframycins from fermentation broths or synthetic reaction mixtures are primarily achieved through chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, valued for its high resolution and efficiency.

Research on Saframycin A, the parent compound of 25-Dihydrosaframycin A, provides a well-established framework for these separation processes. In a typical workflow, the culture broth from a producing organism like Streptomyces lavendulae is first extracted with an organic solvent such as ethyl acetate (B1210297). nih.gov This crude extract, containing a mixture of related compounds, is then concentrated and subjected to HPLC for purification. nih.gov

Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. For instance, studies have successfully used a Microsorb-MV 100-5 C18 column for the separation of saframycins. nih.gov The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the various saframycin analogs.

The integration of a mass spectrometer with liquid chromatography (LC-MS) provides an even more powerful tool for this process. Mass-directed purification allows for the specific collection of fractions containing the compound of interest based on its mass-to-charge ratio, streamlining the isolation of target molecules like 25-Dihydrosaframycin A from complex synthetic or biological mixtures.

Table 1: Representative HPLC Conditions for Saframycin A Isolation

ParameterConditionReference
ColumnMicrosorb-MV 100-5 C18 (4.6 x 250 mm) nih.gov
Mobile PhaseGradient of Acetonitrile and WaterGeneral Practice
DetectionUV Absorbance (e.g., 270 nm) researchgate.net
Initial Sample PreparationEthyl acetate extraction of culture broth nih.gov

Spectroscopic Methods for Structural Elucidation of Analogs (excluding basic compound identification for 25-Dihydrosaframycin A)

Once novel analogs of 25-Dihydrosaframycin A are isolated, spectroscopic methods are indispensable for the precise determination of their chemical structures. This process goes beyond simple identification and involves a detailed characterization of molecular connectivity, stereochemistry, and conformation. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. nih.govspringernature.comresearchgate.net

NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), is the most powerful tool for elucidating the complete structure of complex molecules in solution. springernature.comresearchgate.net For instance, the structures of several new saframycin analogs, such as Saframycin Y3, Yd-1, and Ad-1, were successfully determined by comparing their detailed ¹H and ¹³C NMR spectral data with those of the well-established Saframycin A. nih.gov High-field NMR was instrumental in determining the structure and conformation of Saframycin R, an analog featuring a reduced quinone ring. nih.gov These advanced NMR techniques allow researchers to map out the entire carbon-hydrogen framework and establish connections between different parts of the molecule.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS), provides highly accurate molecular weight information, enabling the determination of the elemental composition of new analogs. nih.gov This is crucial for distinguishing between analogs that may differ by only a single or a few atoms.

Table 2: Spectroscopic Techniques for Elucidating Saframycin Analog Structures

TechniqueInformation ProvidedExample Application
¹H NMRProton environment and connectivityCharacterization of Saframycin R nih.gov
¹³C NMRCarbon skeleton frameworkStructural determination of Saframycin Y3, Yd-1 nih.gov
2D NMR (COSY, HMBC)Detailed proton-proton and proton-carbon correlationsConfirmation of complex molecular structures researchgate.net
FAB-MS / HRMSPrecise molecular weight and elemental formulaStructural determination of Saframycin R nih.gov
IR SpectroscopyPresence of specific functional groupsCharacterization of Saframycin Y-series analogs nih.gov

Bioanalytical Methods for Detection and Quantification in Complex Biological Matrices (e.g., in vitro assay samples)

Evaluating the activity and mechanism of action of 25-Dihydrosaframycin A requires its accurate detection and quantification in complex biological matrices, such as cell lysates or culture media from in vitro assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. nih.gov

The development of a robust LC-MS/MS method involves several key steps. First, an efficient sample preparation protocol is established to extract the analyte from the matrix and remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov

Next, chromatographic conditions are optimized to achieve a sharp peak for 25-Dihydrosaframycin A, separating it from matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography can be employed. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a particular fragmentation of the parent ion corresponding to the analyte.

Method validation is critical to ensure the reliability of the results. Validation parameters typically include linearity, accuracy, precision, limit of quantification (LOQ), and assessment of matrix effects. For example, a validated LC-MS/MS assay for the antibiotic fosfomycin (B1673569) in lysogeny broth (an in vitro matrix) demonstrated linearity over a range of 1 to 1000 µg/mL, with precision and accuracy values within 15%. nih.gov Similar validation would be required for a 25-Dihydrosaframycin A assay to ensure its suitability for pharmacokinetic and pharmacodynamic studies in in vitro models.

Table 3: Key Parameters for a Validated Bioanalytical LC-MS/MS Method

Validation ParameterDescriptionTypical Acceptance Criteria
LinearityThe ability of the assay to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
AccuracyThe closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at LOQ) nih.govnih.gov
PrecisionThe closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) < 15% (< 20% at LOQ) nih.govnih.gov
Lower Limit of Quantification (LLOQ)The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; acceptable accuracy and precision. nih.gov
Matrix EffectThe direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Should be minimized and consistent across samples. nih.gov

Future Research Directions and Translational Potential of 25 Dihydrosaframycin a

Discovery of Novel Biological Targets and Mechanisms

While the cytotoxic properties of the saframycin family are established, a deeper understanding of the specific molecular interactions of 25-Dihydrosaframycin A is crucial for its development as a targeted therapeutic. Structurally related compounds, such as Saframycin A, are known to exert their effects through the inhibition of RNA synthesis. acs.org This is achieved through the formation of an electrophilic iminium ion that subsequently alkylates guanine (B1146940) residues within the minor groove of the DNA double helix. nih.gov However, emerging evidence suggests that the antiproliferative activity of saframycins may not be solely dependent on DNA damage. It is hypothesized that a distinct pathway involving a protein-drug-DNA ternary complex may also contribute to its biological effects. nih.gov

Future research should focus on identifying the specific protein targets that may be involved in the mechanism of action of 25-Dihydrosaframycin A. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to isolate and identify cellular proteins that directly bind to the compound or are modulated by its activity. Elucidating these novel targets could reveal previously unknown signaling pathways and cellular processes affected by 25-Dihydrosaframycin A, potentially opening new avenues for its therapeutic application and the development of more selective analogs. Furthermore, detailed structural studies of 25-Dihydrosaframycin A complexed with DNA and potential protein partners will be invaluable in understanding the precise molecular interactions that drive its biological activity.

Development of Advanced Delivery Systems and Conjugates (Preclinical)

A significant hurdle in the clinical translation of potent cytotoxic agents like 25-Dihydrosaframycin A is the potential for off-target toxicity. The development of advanced drug delivery systems is a promising strategy to enhance tumor-specific delivery, thereby increasing efficacy and reducing systemic side effects. Preclinical research in this area could explore several innovative approaches.

Liposomal and Nanoparticle Formulations: Encapsulating 25-Dihydrosaframycin A within liposomes or biodegradable nanoparticles could alter its pharmacokinetic profile, leading to prolonged circulation time and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. These formulations can be further engineered with targeting ligands, such as antibodies or peptides, to facilitate active targeting to cancer cells overexpressing specific surface receptors.

Antibody-Drug Conjugates (ADCs): The high potency of 25-Dihydrosaframycin A makes it an attractive payload for ADCs. In this approach, the compound would be chemically linked to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This strategy allows for the targeted delivery of the cytotoxic agent directly to cancer cells, minimizing exposure to healthy tissues. The design of the linker connecting the antibody to the drug is critical and can be engineered to be stable in circulation but cleavable within the tumor microenvironment or inside the target cell.

Preclinical evaluation of these advanced delivery systems would involve in vitro studies to assess drug release kinetics and cytotoxicity against cancer cell lines, followed by in vivo studies in animal models to evaluate their pharmacokinetic properties, biodistribution, anti-tumor efficacy, and safety profiles.

Combination Strategies with Other Bioactive Agents (Preclinical)

The complexity of cancer often necessitates combination therapies that target multiple pathways simultaneously to overcome drug resistance and enhance therapeutic outcomes. Preclinical studies are warranted to investigate the synergistic potential of 25-Dihydrosaframycin A with other bioactive agents.

Combination with Conventional Chemotherapeutics: Investigating the combination of 25-Dihydrosaframycin A with established chemotherapeutic drugs, such as doxorubicin (B1662922) or paclitaxel, could reveal synergistic or additive effects. nih.govnih.gov For instance, the DNA-damaging properties of 25-Dihydrosaframycin A could complement the topoisomerase II inhibition of doxorubicin or the microtubule-stabilizing effect of paclitaxel. nih.govnih.gov

Combination with Targeted Therapies: Exploring combinations with targeted agents, such as kinase inhibitors or PARP inhibitors, could exploit specific vulnerabilities in cancer cells. For example, combining 25-Dihydrosaframycin A with a PARP inhibitor could be particularly effective in cancers with deficiencies in DNA repair pathways.

Combination with Immunotherapy: The immunogenic cell death induced by some cytotoxic agents can potentiate the effects of immune checkpoint inhibitors. Preclinical studies could assess whether 25-Dihydrosaframycin A can induce an immune response against tumors and enhance the efficacy of immunotherapies.

These preclinical combination studies would typically involve in vitro cytotoxicity assays to determine synergy, followed by in vivo experiments in relevant cancer models to assess the enhanced anti-tumor activity and to monitor for any potential increase in toxicity.

Bioactive AgentRationale for Combination with 25-Dihydrosaframycin APotential for Synergy (Preclinical Hypothesis)
DoxorubicinComplementary mechanisms of DNA damage (alkylation vs. topoisomerase II inhibition).Increased cancer cell apoptosis and tumor growth inhibition.
PaclitaxelTargeting different cellular processes (DNA replication vs. mitosis).Enhanced cytotoxicity and potential to overcome resistance.
PARP InhibitorsExploiting deficiencies in DNA repair pathways.Synthetic lethality in cancers with BRCA mutations or other DNA repair defects.
Immune Checkpoint InhibitorsPotential for inducing immunogenic cell death.Enhanced anti-tumor immune response and improved efficacy of immunotherapy.

Advances in Biosynthetic Engineering for Analog Creation

The saframycin biosynthetic gene cluster provides a rich platform for the generation of novel analogs of 25-Dihydrosaframycin A with improved therapeutic properties. nih.gov Advances in synthetic biology and metabolic engineering offer powerful tools to manipulate these pathways for the creation of new chemical entities.

Genetic Engineering of the Biosynthetic Pathway: The characterization of the saframycin A gene cluster from Streptomyces lavendulae has revealed the key enzymes involved in its biosynthesis, including a nonribosomal peptide synthetase (NRPS) system. nih.gov By modifying or swapping genes within this cluster, it is possible to introduce new chemical moieties into the saframycin scaffold. For example, heterologous expression of specific hydroxylases has already demonstrated the feasibility of producing aminated saframycin A analogs. nih.gov

Precursor-Directed Biosynthesis: This technique involves feeding unnatural precursor molecules to the producing microorganism, which can then be incorporated into the final natural product structure. nih.govresearchgate.net This approach could be used to generate a diverse library of 25-Dihydrosaframycin A analogs with modified side chains or aromatic rings, allowing for the systematic exploration of structure-activity relationships.

Heterologous Expression: The entire saframycin biosynthetic gene cluster can be expressed in a more genetically tractable host organism. st-andrews.ac.ukmdpi.commdpi.com This facilitates easier genetic manipulation and can lead to improved production yields of both the parent compound and its engineered analogs.

These biosynthetic engineering strategies will enable the creation of a wide range of 25-Dihydrosaframycin A analogs. These new compounds can then be screened for enhanced potency, improved selectivity, reduced toxicity, and better pharmacokinetic properties.

Engineering StrategyDescriptionPotential Outcome
Genetic EngineeringModification or swapping of genes within the biosynthetic cluster.Creation of novel analogs with altered functional groups.
Precursor-Directed BiosynthesisSupplying unnatural precursor molecules to the producing organism.Generation of a diverse library of analogs with modified side chains.
Heterologous ExpressionExpression of the entire gene cluster in a different host organism.Facilitated genetic manipulation and improved production yields.

Exploration of New Therapeutic Applications Beyond Initial Findings (Preclinical Scope)

While the primary focus of saframycin-related research has been on their anticancer properties, the broad biological activity of this class of compounds suggests potential applications in other therapeutic areas. Preclinical studies are needed to explore these new avenues.

Antimicrobial Activity: The saframycin family of antibiotics, from which 25-Dihydrosaframycin A is derived, initially showed activity against bacteria. nih.gov Further preclinical investigation into the antimicrobial spectrum of 25-Dihydrosaframycin A is warranted, particularly against multidrug-resistant bacterial strains. Its unique mechanism of action could be effective against pathogens that have developed resistance to conventional antibiotics.

Antiviral Activity: Some natural products with DNA-interacting properties have demonstrated antiviral activity. vliz.be Preclinical screening of 25-Dihydrosaframycin A against a panel of viruses, including both DNA and RNA viruses, could identify potential new antiviral applications.

Antiparasitic Activity: The potential of myxobacterial metabolites, the class to which saframycins belong, as a source of antiparasitic compounds is an emerging area of research. bicol-u.edu.ph Preclinical studies could evaluate the efficacy of 25-Dihydrosaframycin A against various parasitic organisms.

The exploration of these new therapeutic applications would involve initial in vitro screening to determine the spectrum of activity, followed by the use of appropriate preclinical models of infection or parasitic disease to assess in vivo efficacy.

Q & A

(Basic) What are the established methods for synthesizing and characterizing 25-Dihydrosaframycin A?

Answer:
Synthesis typically involves multi-step organic reactions, starting from saframycin precursors through selective hydrogenation. Characterization requires a combination of analytical techniques:

  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve stereochemistry and verify reduction at the C25 position .
  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (λ = 280 nm) and mass spectrometry (LC-MS) to confirm molecular weight (C₂₈H₃₄N₂O₈) and purity (>95%) .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination (if crystalline forms are obtainable) .

(Basic) How do researchers validate the biological activity of 25-Dihydrosaframycin A in preliminary assays?

Answer:
Initial bioactivity screening follows standardized protocols:

  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus ATCC 29213) using broth microdilution (CLSI guidelines) .
  • Cytotoxicity Profiling : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculations) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) to rule out artifacts .

(Advanced) How should experimental designs address discrepancies between in vitro and in vivo efficacy data for 25-Dihydrosaframycin A?

Answer:
Discrepancies often arise from pharmacokinetic (PK) variability or metabolic instability. To resolve this:

  • PK/PD Modeling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models via LC-MS/MS .
  • Metabolite Identification : Use hepatic microsome incubations with UPLC-QTOF-MS to detect major metabolites that may deactivate the compound .
  • Dose Optimization : Conduct staggered dosing regimens in xenograft models to balance efficacy and toxicity .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across biological replicates .

(Advanced) What methodological strategies are recommended for resolving contradictory data on 25-Dihydrosaframycin A’s mechanism of action?

Answer:
Conflicting mechanisms (e.g., DNA intercalation vs. topoisomerase inhibition) require systematic validation:

  • Target Engagement Assays : Surface Plasmon Resonance (SPR) to measure direct binding affinity to proposed targets (e.g., DNA duplexes, TOP1 enzyme) .
  • Genetic Knockdown : siRNA silencing of suspected targets (e.g., TOP1) in cell lines to observe loss of compound efficacy .
  • Cross-Study Meta-Analysis : Pool data from independent labs using fixed-effects models to identify consensus pathways .

(Basic) What are the critical parameters for ensuring reproducibility in stability studies of 25-Dihydrosaframycin A?

Answer:
Stability studies must control:

  • Environmental Conditions : Temperature (4°C, 25°C), humidity (60% RH), and light exposure (ICH Q1A guidelines) .
  • Analytical Intervals : Test degradation at t = 0, 1, 3, 6 months using HPLC-UV and LC-MS to quantify decomposition products (e.g., re-oxidation to saframycin) .
  • Buffer Systems : Evaluate pH-dependent stability in phosphate-buffered saline (PBS) vs. cell culture media (e.g., DMEM + 10% FBS) .

(Advanced) How can researchers optimize structural analogs of 25-Dihydrosaframycin A to enhance selectivity?

Answer:
Rational design requires:

  • SAR Studies : Synthesize analogs with modifications at C3, C21, and the quinone moiety. Test activity in parallel with parent compound .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes and off-target interactions .
  • Toxicity Screening : Compare therapeutic indices (LD₅₀/IC₅₀) in zebrafish models to prioritize candidates with reduced cytotoxicity .

(Basic) What statistical approaches are essential for analyzing dose-response relationships in 25-Dihydrosaframycin A studies?

Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Error Propagation : Report 95% confidence intervals and use replicates (n ≥ 3) to minimize Type I/II errors .
  • Data Transparency : Include raw data tables in supplements with metadata (e.g., batch numbers, instrument settings) .

(Advanced) How should conflicting reports on 25-Dihydrosaframycin A’s pharmacokinetics be addressed in cross-study comparisons?

Answer:

  • Harmonize Protocols : Adopt consensus guidelines for sampling intervals, matrix (plasma vs. serum), and LC-MS methodologies .
  • Covariate Adjustment : Use mixed-effects models to account for interspecies variability (e.g., murine vs. primate metabolism) .
  • Open Data Sharing : Upload datasets to repositories (e.g., Zenodo) for independent reanalysis .

(Basic) What are the best practices for reporting spectral data of 25-Dihydrosaframycin A in publications?

Answer:

  • NMR Assignments : Provide chemical shifts (δ in ppm), coupling constants (J in Hz), and integration values in supplementary tables .
  • MS Fragmentation : Annotate major ions (e.g., [M+H]⁺ at m/z 527.2) and fragmentation pathways .
  • Deposit Raw Spectra : Upload to public databases (e.g., NMRShiftDB) with accession numbers .

(Advanced) How can researchers design robust studies to investigate 25-Dihydrosaframycin A’s synergy with existing therapeutics?

Answer:

  • Combination Index (CI) : Calculate using the Chou-Talalay method (CompuSyn software) to classify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
  • Mechanistic Uncoupling : Pair with drugs targeting complementary pathways (e.g., DNA damage + checkpoint inhibitors) .
  • In Vivo Validation : Use orthotopic models with dual-agent PK monitoring to assess tolerability and efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.